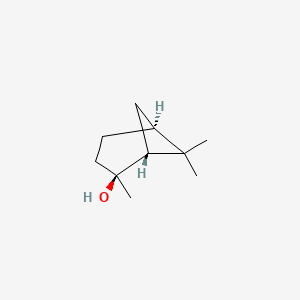

cis-2-Pinanol

Description

Contextualization within Monoterpenoid Chemistry and its Significance as a Bicyclic Scaffold

Cis-2-Pinanol is classified as a bicyclic monoterpenoid, a subclass of prenol lipids. naturalproducts.net Its structure is derived from the pinane skeleton, which is a prominent feature in many naturally occurring terpenes. naturalproducts.netwikipedia.org The bicyclo[3.1.1]heptane framework of this compound provides a rigid and sterically defined scaffold. rsc.org This structural rigidity is of great interest in synthetic chemistry, as it allows for predictable control over the stereochemistry of reactions.

The significance of this compound as a bicyclic scaffold lies in its utility as a starting material for the synthesis of other valuable compounds. nih.gov For instance, the thermal isomerization of 2-pinanol is a key industrial process for the production of linalool, an important acyclic tertiary terpene alcohol used extensively in the fragrance industry and as a precursor for vitamins A and E. nih.govresearchgate.netcore.ac.uk The controlled ring-opening of the cyclobutane ring in the pinane structure is a critical step in this transformation. researchgate.net

Historical Trajectories of Research on Pinanol Isomers

Research into pinanol isomers has a history rooted in the study of terpenes, which have been of interest since antiquity for their aromatic and medicinal properties. core.ac.uk The industrial synthesis of 2-pinanol has been a subject of investigation for decades. A notable early method, described in a 1973 patent, involves the synthesis of 2-pinanol from cis-pinane, which is obtained through the hydrogenation of pinene. google.com This process involved the oxidation of pinane in the presence of a free radical initiator. google.comgoogle.com

Over the years, research has focused on improving the efficiency and selectivity of 2-pinanol synthesis. google.com Efforts have been made to develop one-pot syntheses and to use cleaner, more environmentally friendly reagents like air or oxygen as oxidants. google.com The thermal rearrangement of both cis- and trans-2-pinanol has been extensively studied to understand the reaction kinetics and mechanisms, with the goal of maximizing the yield of desired products like linalool. researchgate.netresearchgate.net These studies have highlighted the differences in reactivity between the cis and trans diastereomers. researchgate.netcore.ac.uk

Enantiomeric and Diastereomeric Considerations in Pinanol Chemistry

The 2-pinanol molecule possesses chirality, leading to the existence of enantiomers and diastereomers. wikipedia.org The terms "cis" and "trans" refer to the diastereomers, which differ in the relative orientation of the hydroxyl group and the gem-dimethyl bridge on the bicyclo[3.1.1]heptane ring. wikipedia.orgwikipedia.org In this compound, these groups are on the same side of the larger six-membered ring, while in trans-2-pinanol, they are on opposite sides. wikipedia.org

Each of these diastereomers is also chiral, meaning they exist as a pair of enantiomers (e.g., (1R,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol and its mirror image). nih.govbocsci.com The stereochemistry of the pinanol isomers is crucial as it significantly influences their chemical reactivity and the stereochemical outcome of subsequent reactions. researchgate.net For example, the thermal isomerization of cis- and trans-2-pinanol to linalool proceeds with different reaction rates and can lead to different product distributions. researchgate.netresearchgate.net The higher reactivity of this compound compared to the trans isomer has been attributed to the steric repulsion between the methyl groups, which weakens the C-C bond of the pinane ring. core.ac.uk The study of these stereochemical aspects is essential for developing stereoselective syntheses of target molecules. nih.gov

Propriétés

Numéro CAS |

4948-28-1 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1R,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m0/s1 |

Clé InChI |

YYWZKGZIIKPPJZ-XKSSXDPKSA-N |

SMILES |

CC1(C2CCC(C1C2)(C)O)C |

SMILES isomérique |

C[C@@]1(CC[C@H]2C[C@@H]1C2(C)C)O |

SMILES canonique |

CC1(C2CCC(C1C2)(C)O)C |

Autres numéros CAS |

4948-28-1 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Cis-2-pinanol and Analogues

Strategies for Stereoselective and Stereospecific Preparation of cis-2-Pinanol

The synthesis of this compound, a key intermediate in the production of valuable fragrance compounds like linalool, has been the subject of extensive research. google.comforeverest.netcore.ac.uk The primary challenge lies in controlling the stereochemistry of the final product, as the cis and trans isomers exhibit different reactivities and lead to varying product distributions in subsequent reactions. google.com This section details advanced methodologies developed to achieve high stereoselectivity and stereospecificity in the preparation of this compound.

Catalytic Hydrogenation of Pinane Hydroperoxides and Pinene Derivatives

A prevalent industrial method for producing 2-pinanol involves the catalytic hydrogenation of 2-pinane hydroperoxides. chemicalbook.com These hydroperoxides are typically generated through the autoxidation of pinane with air. wikipedia.orgwikipedia.org The subsequent reduction of the hydroperoxide mixture yields both cis- and trans-2-pinanol. wikipedia.org

Alternatively, this compound can be synthesized through the catalytic hydrogenation of α-pinene. core.ac.uk This process first yields cis-pinane, which is then oxidized to form pinane-2-hydroperoxide. core.ac.uk A final reduction step produces a mixture of cis- and trans-2-pinanol. core.ac.uk

Transition-Metal Catalyzed Approaches

Transition-metal catalysts are crucial in the hydrogenation of both pinene derivatives and pinane hydroperoxides. Nickel, palladium, and platinum-based catalysts are commonly employed. google.comresearchgate.net For instance, the hydrogenation of α-pinene to pinane is often carried out using a palladium on carbon (Pd/C) catalyst. researchgate.netmdpi.com The resulting pinane is then oxidized to pinane-hydroperoxide, which is subsequently hydrogenated, again over a Pd/C catalyst, to yield pinanol. researchgate.net

Recent research has focused on developing more efficient and selective catalyst systems. Modified skeleton nickel catalysts have shown high cis-selectivity and durability, making them suitable for industrial applications. Furthermore, ruthenium nanoparticles supported on amphiphilic silica have demonstrated excellent conversion rates and selectivity under mild, aqueous conditions, presenting a more environmentally friendly approach.

Optimization of Stereoselectivity in Hydrogenation

Achieving high stereoselectivity in favor of the cis-isomer is a primary goal in the hydrogenation of α-pinene. The ratio of cis- to trans-pinane produced directly impacts the final isomeric composition of the 2-pinanol. Conventional methods often yield a cis:trans ratio of around 95:5. google.com However, by inactivating a portion of the reactive surfaces of a nickel hydrogenation catalyst with a modifier, such as an organic chloride, the stereoselectivity can be significantly improved to a ratio of 98:2 or better. google.com

Several factors influence the stereoselectivity of the hydrogenation process. Lower reaction temperatures and the use of non-polar solvents like hexane tend to favor the formation of the cis-configuration. The choice of catalyst also plays a critical role. For example, in the hydrogenation of α-pinene, platinum-based catalysts have been shown to selectively produce cis-pinane. researchgate.net The modification of these catalysts, for instance with tin, can impact catalytic activity. researchgate.net

| Catalyst System | Substrate | Key Parameters | cis-Selectivity (%) | Conversion (%) | Reference |

| Modified Skeleton Nickel | α-Pinene | 80–100°C, 2.0–3.0 MPa | 93.0–94.8 | High | |

| Ru Nanoparticles on Amphiphilic Silica | α-Pinene | 35°C, 2 MPa H₂, aqueous | 98.9 | 99.9 | |

| Pt/SiO₂ | α-Pinene | 405 K, 3 MPa H₂ | 96.2 | 98.5 | researchgate.net |

| Ru/Fe₃O₄@C | α-Pinene | 160°C | 98.2 | 99.3 | researchgate.net |

| Inactivated Nickel Catalyst | α-Pinene | - | >98 | - | google.com |

Autoxidation of Pinane Precursors with Controlled Selectivity

The autoxidation of pinane, a reaction with air or oxygen, is a key step in forming the 2-pinane hydroperoxide precursors to 2-pinanol. wikipedia.orgsmolecule.com This process can be controlled to influence the selectivity of the subsequent reduction to the desired pinanol isomer. The oxidation of pinane in the presence of a free radical initiator like azobisisobutyronitrile, followed by reduction, has been reported. google.com

Research has shown that the autoxidation of a mixture of cis- and trans-pinane can be catalyzed by a Co(OAc)₂/Mn(OAc)₂/NH₄Br system, directly yielding a mixture of pinanols. researchgate.net In one study, this catalytic oxidation at 80°C resulted in a 71% selectivity for pinanols with a cis:trans ratio of 3:1 at 17% conversion. researchgate.net Alternatively, uncatalyzed autoxidation followed by decomposition of the resulting hydroperoxides with sodium sulfite (Na₂SO₃) or triphenylphosphine (PPh₃) can also produce pinanols. acs.org Using PPh₃ as the reducing agent at 80°C and 17% conversion yielded 62% pinanols with a higher cis:trans ratio of 5:1. acs.org It is noteworthy that cis-pinane oxidizes approximately ten times faster than trans-pinane. google.com

| Oxidation Method | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Pinanol Selectivity (%) | cis:trans Ratio | Reference |

| Catalytic Autoxidation | Co(OAc)₂/Mn(OAc)₂/NH₄Br | 80 | 17 | 71 | 3:1 | researchgate.net |

| Uncatalyzed Autoxidation + Reduction | PPh₃ | 80 | 17 | 62 | 5:1 | acs.org |

One-Pot Oxidation-Reduction Methodologies

To streamline the synthesis of 2-pinanol and align with principles of green chemistry, one-pot oxidation-reduction methodologies have been developed. google.com These methods aim to convert α-pinene or turpentine directly to 2-pinanol in a single reaction vessel, thereby reducing waste and improving efficiency.

One such patented method utilizes α-pinene or turpentine as the starting material, an aliphatic or alicyclic secondary alcohol as both a reducing agent and solvent, and a catalytic amount of a transition metal complex of a β-dicarbonyl compound (e.g., cobalt(II) acetylacetonate). google.com The reaction proceeds under oxygen or air pressure at temperatures between 60-150°C. google.com This approach benefits from catalytic transfer hydrogenation, and the addition of a small amount of an alkaline substance can enhance the selectivity for 2-pinanol. google.com For example, using isopropanol as the solvent and cobalt(II) acetylacetonate as the catalyst at 80°C, an α-pinene conversion of 58.2% was achieved with a 75.42% selectivity for 2-pinanol, favoring the cis isomer. google.com

Synthesis from Chiral Pinene Derivatives (e.g., Isopinocarveol)

The stereoselective synthesis of pinane-based compounds can also be achieved starting from chiral pinene derivatives. For instance, isopinocarveol, which can be prepared from (-)-α-pinene, serves as a key intermediate for synthesizing pinane-based 2-amino-1,3-diols. beilstein-journals.org This synthesis involves the stereoselective epoxidation of (-)-α-pinene followed by a base-catalyzed allylic rearrangement. beilstein-journals.org The resulting isopinocarveol can then be converted into a carbamate, which undergoes a stereoselective aminohydroxylation process. beilstein-journals.org While this specific pathway leads to amino-diols, it demonstrates the utility of chiral pinene derivatives in constructing specific stereoisomers of the pinane skeleton, a principle that can be applied to the synthesis of this compound analogues.

Exploration of Sustainable and Green Chemistry Principles in Pinanol Synthesis

The synthesis of this compound has increasingly become a focus for the application of sustainable and green chemistry principles, driven by the need to minimize environmental impact and enhance process efficiency. sigmaaldrich.com A central tenet of this approach is the utilization of renewable feedstocks. The primary precursor for pinanol synthesis, α-pinene, is abundantly available from natural and renewable sources, particularly as a major component of turpentine oil, which is a byproduct of the pulp and paper industry. core.ac.ukresearchgate.net This positions pinanol synthesis favorably within the green chemistry framework by valorizing a waste product from another industry. sigmaaldrich.comcore.ac.uk

Modern synthetic strategies aim to move away from traditional multi-step processes that often require harsh conditions and stoichiometric reagents. Instead, the focus is on developing catalytic, one-pot reactions that improve atom economy and reduce waste. google.comacs.org A significant advancement is a method that synthesizes 2-pinanol directly from α-pinene in a single pot. This process uses an aliphatic or alicyclic secondary alcohol as both a reducing agent and a solvent, in the presence of a catalyst, under low pressure of oxygen or air. google.com The use of air or oxygen as the oxidant is a key green feature, as it is a clean, inexpensive, and environmentally benign reagent. google.com

The following table summarizes research findings on a one-pot synthesis method for 2-pinanol, illustrating the impact of different conditions on conversion and selectivity.

| Catalyst | Base | Oxidant | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | trans-2-Pinanol Selectivity (%) |

| Cobalt(II) acetylacetonate | Morpholine | Air | 80 | 22 | 65.2 | 55.83 | 15.94 |

| Cobalt(II) acetylacetonate | Pyridine | Air | 81 | 18 | 59.2 | 56.22 | 16.34 |

| Cobalt(II) acetylacetonate | Morpholine | Oxygen | 80 | 13 | 58.2 | 58.16 | 17.26 |

| Cobalt(II) acetylacetonate | Pyridine | Oxygen | 78 | 8 | 35.2 | 15.78 | 6.31 |

Table compiled from data in a synthesis patent. google.com

Preparation of Diastereomeric and Enantiomeric Pinanol Forms for Comparative Studies

The pinane skeleton has two stereoisomers, cis and trans, which gives rise to diastereomeric forms of 2-pinanol. The preparation of specific diastereomers is crucial for comparative studies and for applications where a particular stereochemistry is required, such as in the synthesis of linalool. core.ac.ukresearchgate.net The most common industrial route to this compound begins with the catalytic hydrogenation of α-pinene. core.ac.ukforeverest.net This step is highly diastereoselective, with the use of catalysts like modified nickel or palladium favoring the formation of cis-pinane. core.ac.uk For example, using a modified skeleton nickel catalyst can achieve a cis-pinane selectivity of up to 98.9%. The resulting cis-pinane is more susceptible to oxidation than its trans counterpart. foreverest.net It is then oxidized, typically with air or oxygen, to form cis-pinane hydroperoxide, which is subsequently reduced using reagents like sodium sulfite to yield a mixture rich in this compound. core.ac.ukforeverest.net

Beyond diastereomers, the preparation of specific enantiomers of pinanol is essential for applications in asymmetric synthesis, where they can be used as chiral ligands or starting materials. researchgate.netacs.org The synthesis of enantiomerically pure forms can be achieved through several strategies. One approach is asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to control the stereochemical outcome of the reaction. researchgate.netwikipedia.org For instance, chiral templates derived from amino acids can be used to direct alkylation and condensation reactions in a highly diastereoselective manner. researchgate.net Catalytic hydrogenation of racemic α-pinene using chirally modified ruthenium clusters can also lead to a kinetic resolution of the enantiomers, producing enantiomerically enriched pinane. researchgate.net

Another common method for obtaining pure enantiomers is the resolution of a racemic mixture. libretexts.org This process involves reacting the racemic pinanol with an enantiomerically pure chiral resolving agent, such as a chiral acid or base. libretexts.orgwipo.int This reaction creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgwipo.int Once the diastereomeric salts are separated, the chiral auxiliary is removed, yielding the resolved, enantiomerically pure forms of pinanol. libretexts.org

The following table details the product selectivity in the synthesis of 2-pinanol, showing the typical predominance of the cis diastereomer under specific catalytic conditions.

| Catalyst System | Reaction Conditions | α-Pinene Conversion (%) | This compound Selectivity (%) | trans/cis Ratio |

| Cobalt(II) acetylacetonate / Morpholine | 80°C, 22h, Air | 65.2 | 55.83 | 15.94 / 55.83 |

| Cobalt(II) acetylacetonate / Pyridine | 81°C, 18h, Air | 59.2 | 56.22 | 16.34 / 56.22 |

| Cobalt(II) acetylacetonate / Morpholine | 80°C, 13h, Oxygen | 58.2 | 58.16 | 17.26 / 58.16 |

Table compiled from data in a synthesis patent. google.com

Stereochemical Conformations and Their Dynamic Interplay in Cis-2-pinanol Systems

Elucidation of Preferred Conformational Isomers (e.g., Bridged Chair, Planar Y, Skewed Boat)

The pinane framework can be visualized as a six-membered ring with a one-carbon bridge. This structure can adopt various shapes to minimize steric and torsional strain. The primary conformations considered for pinanol isomers are the bridged chair, the planar Y, and the bridged boat (which is often represented as a skewed boat). core.ac.uk

While the chair conformation is generally the most stable for cyclohexane systems, the bicyclic nature of pinane introduces unique steric interactions. For cis-2-Pinanol, calculations have indicated that the skewed boat is the preferred conformation. core.ac.uk In contrast, the trans-isomer is believed to favor a chair conformation. core.ac.uk This difference in preferred conformation between the cis and trans isomers helps to explain their differing reactivities. core.ac.uk

The planar Y conformation is typically associated with pinane derivatives that have a double bond, which locks the ring system into this specific shape. core.ac.uk While less common for saturated pinanols, it remains a possible conformational state. core.ac.uk

The relative stabilities of these conformers are influenced by steric interactions, particularly those involving the methyl groups and the hydroxyl group on the pinane skeleton. In the cis-isomer, the proximity of the hydroxyl group and the C10 methyl group can lead to steric strain, influencing the conformational preference. core.ac.uk

Table 1: Possible Conformations of the Pinanol Skeleton

| Conformation | Description |

|---|---|

| Bridged Chair | A conformation resembling the chair form of cyclohexane, but constrained by the one-carbon bridge. |

| Planar Y | A less common conformation for saturated pinanols, where the six-membered ring is more flattened. |

| Skewed Boat | A variation of the boat conformation, which is calculated to be the preferred conformation for cis-2-Pinanol. core.ac.uk |

Spectroscopic and Computational Approaches for Conformational Analysis

¹³C NMR spectroscopy has proven to be a more powerful tool for this purpose. core.ac.uk By analyzing the chemical shifts of the carbon atoms, particularly C7, C8, and C10, researchers can infer the conformational state. For example, an upfield shift of C7 can indicate a steric interaction between C3 and C7, which is characteristic of a chair conformation. core.ac.uk

Computational methods, such as quantum chemical calculations, have been instrumental in elucidating the preferred conformations and the energy differences between them. core.ac.ukresearchgate.net These calculations can model the various possible conformers and predict their relative stabilities. For instance, calculations have supported the skewed boat as the most stable conformation for this compound. core.ac.uk Furthermore, computational studies have been used to investigate the transition states of reactions, providing insight into how conformation influences reaction pathways. researchgate.netmdpi.com

Table 2: Techniques for Conformational Analysis of this compound

| Technique | Application | Key Findings |

|---|---|---|

| ¹H NMR | Distinguishing between cis and trans isomers. core.ac.uk | Shielding of the C10 methyl group in the cis isomer. core.ac.uk |

| ¹³C NMR | Determining the preferred conformation. core.ac.uk | Chemical shift analysis of C7, C8, and C10 reveals conformational details. core.ac.uk |

| Computational Chemistry | Calculating relative energies of conformers and modeling reaction pathways. core.ac.ukresearchgate.net | The skewed boat is the calculated preferred conformation for cis-2-Pinanol. core.ac.uk |

Influence of Molecular Conformation on Reaction Pathways and Stereochemical Outcomes

The conformation of this compound has a direct and significant impact on its chemical reactivity and the stereochemistry of the products formed. The higher reactivity of this compound compared to its trans-isomer in pyrolysis reactions is a direct consequence of their conformational differences. core.ac.uk

The thermal rearrangement of this compound to linalool is a key industrial process. core.ac.uk The preferred skewed boat conformation of the cis-isomer facilitates the cleavage of the C-C bond of the cyclobutane ring, a critical step in this isomerization. core.ac.ukresearchgate.net The activation energy for the cyclobutane ring-opening is lower for this compound (206 kJ mol⁻¹) than for trans-2-Pinanol (211 kJ mol⁻¹), which is attributed to their differing conformations. researchgate.net This difference in activation energy leads to a higher reaction rate for the cis-isomer. researchgate.net

Furthermore, the stereochemistry of the starting material dictates the stereochemistry of the products. Accounting for the stereochemistry of this compound is essential for accurately modeling its reactive behavior and predicting the selectivity of product formation. researchgate.net The specific conformation of the reactant molecule influences which reaction pathways are favored, leading to the selective formation of certain stereoisomers of the products. researchgate.netresearchgate.net For example, the high selectivity for linalool formation over its isomers is attributed to significant differences in the activation energies for the formation of different biradical intermediates, which are in turn influenced by the initial conformation of the pinanol. researchgate.net

Mechanistic Investigations of Cis-2-pinanol Reactivity

Thermal Rearrangement Chemistry: Pyrolysis of cis-2-Pinanol

The pyrolysis of this compound involves a complex network of reactions, primarily initiated by the cleavage of the strained cyclobutane ring. mdpi.comnih.gov This process, conducted at high temperatures, leads to the formation of linalool as the main product, alongside several other by-products. mdpi.comcore.ac.ukresearchgate.net

Kinetic studies are essential for elucidating the reaction pathways and optimizing the process of this compound pyrolysis. The thermal isomerization is typically carried out in a flow-type apparatus at temperatures ranging from 350 to 600°C. mdpi.comresearchgate.net The reaction is known to produce linalool, as well as plinols, which are formed from consecutive reactions of linalool, and other side products. mdpi.comresearchgate.net

The high selectivity towards linalool over its isomer, isolinalool, is attributed to a significant difference in the activation energies for the formation of the two corresponding biradical intermediates. researchgate.netacs.org For this compound, this difference is 19 kJ mol⁻¹. researchgate.netacs.org Kinetic models based on these parameters have shown good agreement with experimental data for conversions ranging from 10 to 96%. researchgate.netacs.org

Table 1: Activation Energies for Key Steps in this compound Pyrolysis

| Reaction Step | Reactant | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| C-C scission to 1,4-disubstituted cyclohexanol biradical | This compound | 206 |

The yield and selectivity of linalool during the pyrolysis of this compound are highly dependent on the reaction conditions. mdpi.comnih.govresearchgate.net Key parameters that are controlled and studied include temperature, residence time, surface-to-volume ratio, and the type of carrier gas used. mdpi.comnih.govresearchgate.net

Investigations have been performed in flow-type reactors, often made of quartz, with residence times typically in the range of 0.6 to 0.8 seconds. mdpi.comresearchgate.net Studies have shown that both the conversion of this compound and the yield of linalool are strongly temperature-dependent. mdpi.com For this compound, the maximum yield of linalool is achieved at a lower temperature (around 475°C) compared to its trans-isomer. mdpi.com As the temperature increases beyond this optimum, the yield of linalool begins to decrease due to subsequent decomposition reactions. mdpi.comcore.ac.uk

The residence time also plays a critical role. While longer residence times can lead to higher conversion of the starting material, they can also promote the formation of undesirable by-products from consecutive reactions of the initially formed linalool. mdpi.comresearchgate.net The choice of carrier gas, typically an inert gas like nitrogen, and the surface-to-volume ratio of the reactor can also influence the reaction, although manipulating selectivity through these parameters can be challenging due to the long free path length of molecules in the gas phase. mdpi.comnih.govresearchgate.net

The thermal rearrangement of this compound is widely accepted to proceed through a stepwise mechanism involving biradical intermediates, as a concerted mechanism is thermally forbidden according to the Woodward-Hoffmann rules. mdpi.com The initial step is the homolytic cleavage of a carbon-carbon bond in the cyclobutane ring. mdpi.com

Theoretical calculations and experimental evidence support the formation of a 1,4-disubstituted cyclohexanol biradical as the key intermediate on the pathway to linalool. mdpi.comresearchgate.netacs.org The stability and subsequent reaction pathways of this biradical determine the product distribution. researchgate.net The transition states leading to these biradicals are crucial in determining the reaction kinetics. researchgate.net The lower activation energy for the formation of the linalool precursor biradical from this compound explains the observed product selectivity. researchgate.netacs.org The geometry of the transition state is influenced by steric factors within the bicyclic system. mdpi.com

The fragmentation of the cyclobutane ring in this compound can, in principle, occur at any of the four C-C bonds. mdpi.com However, the pathway leading to the formation of linalool involves the specific cleavage of the C1-C6 bond, resulting in a 1,4-biradical intermediate. mdpi.comresearchgate.net This pathway is energetically favored over others, such as the cleavage of the C1-C7 bond, which would lead to a 1,2-disubstituted biradical and ultimately to isolinalool. researchgate.netacs.org

The higher ring strain energy of the cis-isomer compared to the trans-isomer, along with steric repulsion between the methyl groups, contributes to a weakening of the C1-C6 bond in this compound, facilitating its cleavage at lower temperatures. mdpi.com This initial ring-opening is the rate-determining step in the formation of the acyclic products. researchgate.net

The pyrolysis of this compound is not a simple conversion to linalool but involves a network of competitive and consecutive reactions. mdpi.comresearchgate.net

Competitive Pathways:

Formation of Linalool: This is the main reaction pathway, proceeding through the 1,4-biradical intermediate. mdpi.com

Formation of β-Terpineol: A monocyclic p-menthane-type compound, β-terpineol, is formed as a primary by-product. mdpi.comresearchgate.net Its formation also originates from the 1,4-biradical intermediate via a sigmatropic researchgate.netugent.be-hydrogen shift. mdpi.com

Formation of Isolinalool: This pathway, via a 1,2-biradical, is less favored due to a higher activation energy barrier. researchgate.netacs.org

Consecutive Reactions:

Formation of Plinols: The initially formed linalool can undergo subsequent intramolecular ene-type cyclization reactions to form a mixture of diastereomeric cyclopentanols known as plinols. mdpi.comresearchgate.net

Dehydration Reactions: Dehydration of linalool can lead to the formation of myrcene, while dehydration of β-terpineol can form limonene. mdpi.comresearchgate.net

Formation of other by-products: Other minor by-products, such as isocitronellene and 5,7-dimethyloct-6-ene-2-one, have also been identified, arising from further rearrangements and reactions of intermediates. researchgate.netsmolecule.com

Table 2: Major Products from the Pyrolysis of this compound

| Product | Type of Reaction | Precursor |

|---|---|---|

| Linalool | Primary Isomerization | This compound |

| β-Terpineol | Competitive Isomerization | This compound |

| Plinols | Consecutive Cyclization | Linalool |

| Myrcene | Consecutive Dehydration | Linalool |

Determination of Rate Constants and Activation Parameters

Catalytic Pyrolysis and Heterogeneous Catalysis for Selective Transformations

The thermal decomposition, or pyrolysis, of this compound is a significant pathway for the synthesis of commercially important acyclic terpenes, most notably linalool. researchgate.netcore.ac.uk This process typically requires high temperatures, often in the range of 350–650°C. core.ac.uknih.gov The reaction proceeds through a retro-ene type mechanism involving the homolytic cleavage of the strained cyclobutane ring. researchgate.net

Kinetic studies have revealed that the pyrolysis of this compound has a lower activation energy for the carbon-carbon bond scission that opens the cyclobutane ring compared to its trans-isomer, making it more reactive. researchgate.net Specifically, the activation energy for the formation of the 1,4-disubstituted cyclohexanol biradical intermediate is 206 kJ mol−1 for this compound. researchgate.net This intermediate then undergoes further rearrangement to yield linalool. researchgate.net The selectivity towards linalool over its isomer, isolinalool, is attributed to a significant difference in the activation energies for the competing cyclobutane ring rupture pathways. researchgate.net

Heterogeneous catalysts have been explored to improve the selectivity and efficiency of this compound transformations. While much of the research on heterogeneous catalysis in the pinane family focuses on the precursor, α-pinene, the principles are relevant. mdpi.comdntb.gov.ua For instance, solid acid catalysts are known to facilitate various rearrangements. mdpi.comtandfonline.com The use of a monolith carbon-containing catalyst has been studied for the isomerization of 2-pinanol to linalool at temperatures between 733–893 K. researchgate.net This approach demonstrates the potential of heterogeneous systems to influence reaction pathways. Furthermore, novel microreactor systems have been evaluated for the pyrolysis of this compound, showing promise for improving process control and selectivity. core.ac.uk

The pyrolysis of this compound can also lead to other byproducts, including plinols, which arise from the consecutive ene-cyclization of the initially formed linalool. nih.gov The reaction conditions, such as temperature, residence time, and the presence of inert carrier gases like nitrogen, are crucial in controlling the product distribution. nih.govdb-thueringen.de

| Reactant | Conditions | Major Product(s) | Catalyst/Method | Key Findings |

| This compound | 753-843 K | Linalool, Isolinalool | Pyrolysis | Lower activation energy for cyclobutane ring opening compared to trans-isomer. researchgate.net |

| This compound | 350-600 °C | Linalool, Plinols | Flow-type reactor, N₂ carrier gas | Residence time and temperature affect linalool yield and byproduct formation. nih.gov |

| This compound | 733-893 K | Linalool | Monolith carbon-containing catalyst | Demonstrates heterogeneous catalytic approach to linalool synthesis. researchgate.net |

| This compound | 400-750 °C | Linalool | Microreactor system | Offers potential for improved process control and selectivity. core.ac.uk |

Oxidative Transformations and Derivatization Routes

Beyond pyrolysis, this compound can be subjected to various oxidative transformations to generate a range of functionalized derivatives. These reactions often exploit the reactivity of the hydroxyl group and the adjacent carbon atoms.

The epoxidation of the pinane skeleton, often starting from α-pinene or β-pinene, is a common strategy to introduce functionality. While direct epoxidation of this compound itself is less commonly detailed, the rearrangement of related pinene epoxides provides insight into potential pathways. For example, the isomerization of α-pinene epoxide over heterogeneous catalysts like Fe/MCM-41 can yield products such as campholenic aldehyde. acs.org

A patented two-step process highlights a more direct derivatization route starting from this compound. In this method, this compound is first treated with m-chloroperbenzoic acid (mCPBA) to form the corresponding 2,3-epoxy derivative with a reported yield of 85%. This epoxide can then undergo a base-mediated rearrangement. For instance, treatment with potassium hydroxide in methanol induces a sigmatropic shift, leading to the ring-opening of the epoxide and the formation of a conjugated dienol. This sequence provides a more selective alternative to purely thermal pyrolysis for obtaining certain acyclic terpene alcohols.

| Reactant | Reagent(s) | Intermediate | Subsequent Reaction | Final Product |

| This compound | m-Chloroperbenzoic acid (mCPBA) | 2,3-epoxy-cis-pinane | Base-mediated rearrangement (e.g., KOH/Methanol) | Conjugated dienol |

A notable transformation of this compound is its reaction with hypochlorous acid in a process termed 'chlorooxidation'. researchgate.netnih.gov This reaction leads to the formation of a novel chloroketone, specifically 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone. researchgate.netnih.gov This transformation involves the oxidative cleavage of the pinane ring system, resulting in a functionalized cyclobutane derivative. researchgate.net This product serves as a versatile synthetic intermediate, providing access to a variety of dimethylcyclobutane derivatives. researchgate.net

Interestingly, the stereoisomeric trans-2-pinanol, under the same chlorooxidation conditions, yields a completely different product: a tricyclic ether known as 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. researchgate.netnih.gov This stark difference in reactivity underscores the profound influence of the substrate's stereochemistry on the reaction outcome. The chlorooxidation reaction has also been successfully applied to other terpene alcohols, indicating its broader synthetic utility. researchgate.netnih.gov

| Reactant | Reagent | Product | Product Type |

| This compound | Hypochlorous acid | 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone | Chloroketone (Cyclobutane derivative) |

| trans-2-Pinanol | Hypochlorous acid | 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane | Tricyclic ether |

Epoxidation Reactions and Subsequent Acid- or Base-Mediated Rearrangements

Acid-Catalyzed Rearrangements of Pinanol Scaffolds (e.g., to α-Fenchol)

Acid-catalyzed rearrangements of the pinane skeleton are well-documented, leading to a variety of other bicyclic monoterpenes. While trans-2-pinanol is more commonly the starting material for the synthesis of α-fenchol, the study of this reaction provides insight into the general reactivity of the pinanol scaffold under acidic conditions. tandfonline.com

When trans-2-pinanol is heated in the presence of a solid acid catalyst, it can rearrange to yield a mixture of products, including α-fenchol, α-pinene, camphene, limonene, and α-terpineol. tandfonline.com The use of solid catalysts such as aluminum phosphate, nickel sulfate, and niobic acid has been investigated to improve the yield and selectivity towards α-fenchol. tandfonline.com With a specially prepared aluminum phosphate catalyst, a 59% yield of α-fenchol was achieved from trans-2-pinanol. tandfonline.com

In contrast, when this compound is subjected to the same conditions, the formation of α-fenchol is not observed. tandfonline.com This difference in reactivity is attributed to the stereochemistry of the starting materials. In the trans-isomer, the C1-C6 bond and the C2-OH bond are in an anti-periplanar arrangement, which facilitates the skeletal rearrangement to the fenchyl skeleton. tandfonline.com This stereochemical requirement is not met in the cis-isomer, thus precluding the formation of α-fenchol through this specific pathway. tandfonline.com

| Starting Material | Catalyst | Major Rearrangement Product | Yield |

| trans-2-Pinanol | Aluminum Phosphate | α-Fenchol | 59% |

| This compound | Aluminum Phosphate | No α-Fenchol produced | 0% |

Regioselective and Stereoselective Functionalization for Carbon-Carbon Bond Formation

The development of methods for the regioselective and stereoselective formation of carbon-carbon bonds is a central theme in modern organic synthesis. While specific examples detailing the direct functionalization of this compound for C-C bond formation are not extensively covered in the provided context, general strategies involving related structures and functional groups are highly relevant.

Methodologies for the stereoselective synthesis of complex molecules often rely on the predictable functionalization of chiral building blocks. nih.govresearchgate.net The pinane framework, with its defined stereocenters, makes this compound an attractive starting material for such endeavors.

Strategies often involve the conversion of the hydroxyl group into a better leaving group or a directing group to control the regioselectivity of a subsequent C-C bond-forming reaction. Alternatively, the inherent reactivity of the pinane skeleton can be harnessed. For example, the chlorooxidation of this compound yields a ketone, 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone, which possesses multiple sites for further functionalization, including the ketone carbonyl and the chloroethyl side chain, enabling subsequent C-C bond formations. researchgate.netnih.gov

Furthermore, advanced catalytic methods, such as those involving transition metal-catalyzed cross-coupling reactions, could potentially be applied to derivatives of this compound. researchgate.net For instance, converting the hydroxyl group to a triflate or a halide could enable its participation in various coupling reactions, allowing for the stereoselective introduction of new carbon substituents. The principles of stereoselective C-C bond formation, such as those demonstrated in the reactions of peptide aldehydes or the functionalization of polyborylated alkenes, highlight the types of transformations that could be envisioned for derivatives of this compound. nih.govresearchgate.net

Computational and Theoretical Chemistry in Cis-2-pinanol Research

Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Mechanisms

Density Functional Theory (DFT) and other quantum chemical methods are pivotal in elucidating the intricate reaction mechanisms involving cis-2-Pinanol. acs.orgresearchgate.net These computational approaches allow for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the most energetically favorable reaction pathways. researchgate.net

A significant area of investigation has been the thermal rearrangement of this compound. researchgate.netresearchgate.net Quantum chemical calculations have shown that the pyrolysis of this compound to form linalool proceeds through a stepwise retro-[2+2] cycloaddition mechanism involving a biradical intermediate. researchgate.netrsc.org This pathway is energetically favored over a concerted mechanism. researchgate.netrsc.org DFT calculations have been employed to determine the Gibbs free energy and heat of reaction for the transformation of monoterpene epoxides, which are related to pinanol, into various oxygenated compounds. acs.org These calculations, such as those at the PBE-D3/6-311G(d,p) level of theory, help in understanding the spontaneity and favorability of different reaction routes under various conditions. acs.org

Furthermore, computational studies have successfully explained the stereochemical outcomes of reactions. For instance, CBS-QB3 calculations have supported the experimentally observed differences in stereoselective and stereospecific reactions during the thermal rearrangement of (R)-cis-2-pinanol. researchgate.net The gauche ring opening of the cyclobutane ring in cis-pinane, a related compound, was found to have a significantly lower activation barrier than the anti-ring opening, a finding that aligns well with experimental data. researchgate.netrsc.org

DFT has also been applied to study the ozonolysis of monoterpenes, a class of compounds to which this compound belongs. researchgate.net These studies, often using functionals like B3LYP and M06-2X, help in understanding the atmospheric degradation pathways of these volatile organic compounds. researchgate.net Similarly, the hydroxylation of pinene isomers by cytochrome P450 models has been investigated using DFT, providing insights into metabolic pathways. mdpi.com

Molecular Dynamics and Conformation-Activity Relationship Studies

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity. While specific MD studies solely focused on this compound are not extensively detailed in the provided results, the principles of conformational analysis are fundamental to interpreting its behavior.

The stereochemistry of this compound, with its specific arrangement of substituents on the bicyclic pinane skeleton, dictates its accessible conformations. These conformations, in turn, influence the molecule's interaction with other reactants and catalysts. For instance, the steric hindrance presented by the gem-dimethyl group and the orientation of the hydroxyl group are critical factors in determining reaction selectivity.

Computational methods are used to explore the potential energy surface and identify stable conformers. rsc.org This information is vital for understanding structure-activity relationships, where specific conformations may be more prone to undergo certain reactions. The study of pinane derivatives often involves analyzing the conformational preferences to explain observed reactivity patterns. researchgate.net For example, in the thermal rearrangement of 2-thioxo-hexahydroquinazolinones derived from pinane, DFT calculations were used to determine the specific conformer (the N(1)-in conformer for the cis isomer) that leads to the observed products. researchgate.net

Kinetic Modeling and Simulation of Complex Reaction Networks

The thermal decomposition and isomerization of this compound involve a complex network of parallel and consecutive reactions. researchgate.netwiley-vch.de Kinetic modeling and simulation are essential to unravel these intricate reaction pathways and to predict product distributions under various process conditions. nih.gov

Kinetic models for the pyrolysis of this compound have been developed and show good agreement with experimental data obtained over a range of temperatures (753 K to 843 K) and conversions (10% to 96%). researchgate.net These models often assume first-order kinetics for the primary isomerization reactions. wiley-vch.de The models account for the formation of the main product, linalool, as well as by-products arising from subsequent reactions of linalool, such as plinols. researchgate.net

The development of these models relies on the accurate determination of kinetic parameters, including activation energies and pre-exponential factors. ugent.be These parameters can be estimated by fitting the model to experimental data or by using quantum chemical calculations. For example, in the pyrolysis of this compound, the differences in reactivity and selectivity compared to its trans diastereomer are attributed to differences in the activation energies of the initial cyclobutane ring-opening step. researchgate.net

Table 1: Kinetic Models for this compound Pyrolysis

These kinetic models are crucial for process optimization in industrial applications, such as the production of linalool, a valuable fragrance chemical. core.ac.uk By simulating the reaction network, it is possible to identify optimal operating conditions (temperature, residence time, pressure) to maximize the yield of the desired product while minimizing the formation of unwanted by-products. core.ac.ukdb-thueringen.de

Prediction of Reactivity, Selectivity, and Activation Barriers for Diastereomers

Computational chemistry provides powerful tools to predict and explain the differences in reactivity, selectivity, and activation barriers between diastereomers like cis- and trans-2-pinanol. acs.orgresearchgate.net These predictions are critical for understanding and controlling the stereochemical outcome of reactions.

The thermal rearrangement of 2-pinanol isomers is a prime example where computational methods have successfully rationalized experimental observations. The difference in reactivity between cis- and trans-2-pinanol is attributed to the difference in the activation energy for the initial carbon-carbon bond scission that opens the cyclobutane ring. acs.orgresearchgate.net For this compound, this activation energy is approximately 206 kJ mol⁻¹, whereas for trans-2-pinanol, it is slightly higher at 211 kJ mol⁻¹. acs.orgresearchgate.net This lower activation barrier for the cis isomer is consistent with its higher reactivity.

Furthermore, computational studies can explain the selectivity for different products. researchgate.net In the pyrolysis of this compound, the high selectivity towards linalool over its isomer, isolinalool, is explained by a significant difference in the activation energies for the two competing pathways that form different biradical intermediates. acs.orgresearchgate.net For this compound, this difference is about 19 kJ mol⁻¹. acs.orgresearchgate.net

Quantum chemical calculations, such as ab initio multiconfigurational CASSCF and CASSCF MP2, have been used to investigate the thermal rearrangement of the parent hydrocarbon, cis-pinane. rsc.org These studies have shown that the stepwise retro-[2+2] cycloaddition via biradicals is the energetically preferred mechanism, and they can explain the reactivity and selectivity differences observed for the diastereomers. rsc.org

Table 2: Calculated Activation Energies for 2-Pinanol Diastereomers

These predictive capabilities are not limited to thermal reactions. DFT calculations have also been used to explore the stereochemistry of reactions involving monoterpenes and peroxy radicals, highlighting the impact of stereochemistry on reaction barriers and rate coefficients. copernicus.org

Applications of Cis-2-pinanol As a Chiral Building Block and in Advanced Materials

Utilization in Asymmetric Organic Synthesis

As a readily available chiral molecule derived from the terpene α-pinene, cis-2-pinanol serves as a crucial synthon for creating a variety of stereochemically defined structures. Its rigid conformational nature allows for a high degree of stereocontrol in subsequent transformations, making it a cornerstone of the "chiral pool," from which chemists can draw to build complex enantiomerically pure compounds.

Synthesis of Chiral Cyclobutane Synthons and Derivatives

One of the notable applications of this compound is in the synthesis of chiral cyclobutane derivatives. The four-membered ring of the pinane structure can be chemically cleaved under specific conditions to yield functionalized cyclobutanes, which are themselves important intermediates in organic synthesis.

A key transformation involves the reaction of this compound with hypochloric acid in a process termed "chlorooxidation". This reaction proceeds through a fragmentation of the bicyclic system, leading to the formation of a novel chloroketone, specifically 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone. acs.org This product retains the chirality of the starting material and provides a synthetically useful handle—the chloroethyl group—for further chemical modification. These chiral cyclobutane synthons are valuable for accessing a wide range of unique dimethylcyclobutane derivatives that are otherwise difficult to prepare.

Preparation of Functionalized Pinane and Pinene Scaffolds

Beyond cleaving the bicyclic system, this compound and its isomers are instrumental in creating functionalized pinane and pinene scaffolds. These modified terpenes are of great interest for their potential biological activity and as intermediates for other complex targets. The chlorooxidation reaction of trans-pinanol, a diastereomer of this compound, yields a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. acs.org This compound provides synthetic access to C(9)-functionalized pinenes and pinanes, demonstrating how the pinanol core can be elaborated into more complex, functionalized scaffolds.

Stereoselective Synthesis of Complex Aminoalcohols (e.g., Pinane-based 2-Amino-1,3-diols)

The pinane framework is an excellent template for the stereoselective synthesis of complex aminoalcohols, which are structural motifs found in many biologically active compounds, including sphingosine analogues. rsc.org Research has demonstrated the synthesis of a library of pinane-based 2-amino-1,3-diols in a stereoselective manner. rsc.orgresearchgate.net

The synthesis often begins with a derivative of (-)-α-pinene, such as isopinocarveol, which is closely related to the pinanol structure. rsc.orgtu-dortmund.de A typical synthetic sequence involves:

Carbamate Formation : The hydroxyl group of the pinene-derived alcohol is converted into a carbamate. rsc.orgtu-dortmund.de

Stereoselective Aminohydroxylation : This key step introduces both an amino and a hydroxyl group across the double bond, leading to the formation of a pinane-fused oxazolidin-2-one. rsc.orgtu-dortmund.de The stereochemistry of this intermediate is rigorously controlled by the existing chiral scaffold.

Hydrolysis and Derivatization : The resulting oxazolidin-2-one can be hydrolyzed under alkaline conditions to yield the primary 2-amino-1,3-diol. Further modifications, such as reductive alkylation, can then be performed to produce a variety of secondary aminoalcohols. rsc.org

The relative stereochemistry of these complex aminodiols has been confirmed using 2D NMR spectroscopy and X-ray crystallography, highlighting the high degree of predictability and control afforded by the pinane system. rsc.org

Ligand Design for Chiral Catalysis (e.g., in stereoselective hydrogenation or other asymmetric transformations)

The rigid, chiral scaffold of pinane is an ideal platform for designing ligands used in transition metal-catalyzed asymmetric reactions. Ligands derived from the pinene family have been successfully applied in various enantioselective processes, including hydrogenation and additions to carbonyls. academie-sciences.frmdpi.com

Researchers have synthesized novel mono- and bisphosphinite ligands based on the (-)-pinane framework. When these ligands are complexed with rhodium, they form active catalysts for the asymmetric hydrogenation of olefins. Another approach involves the synthesis of chiral bifunctional β-aminoalcohol ligands from α-pinene derivatives. academie-sciences.fr These ligands, when part of a ruthenium complex, have been used to catalyze the asymmetric transfer hydrogenation of ketones like acetophenone, achieving high conversions and moderate enantioselectivity. academie-sciences.fr

The effectiveness of these ligands stems from the well-defined stereochemical environment created by the pinane backbone, which influences the coordination of the substrate to the metal center and directs the reaction to favor one enantiomeric product over the other.

Table 1: Examples of Pinane-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|---|

| β-Aminoalcohol | Ruthenium | Asymmetric Transfer Hydrogenation | Acetophenone | High conversion, moderate enantiomeric excess (up to 45% ee). | academie-sciences.fr |

| Mono- and Bisphosphinite | Rhodium | Asymmetric Hydrogenation | Olefins | Formation of active and selective catalysts. | researchgate.net |

| 1,3-Diamines | Zinc | Enantioselective Addition | Benzaldehyde | Effective chiral catalysts for diethylzinc addition. | researchgate.net |

Development of Optically Active Polymeric Materials

The demand for advanced materials with specific optical properties has led to the development of chiral polymers. These materials are of significant interest for applications such as enantioselective membranes for separations and chiral stationary phases for chromatography. academie-sciences.frmdpi.com this compound serves as a valuable renewable resource for creating the chiral monomers needed for these polymers.

Synthesis of Chiral Monomers from this compound Alcohols

A successful strategy for creating optically active polymers involves the synthesis of chiral norbornene-type monomers. academie-sciences.fr In this approach, this compound is used as the chiral alcohol that is esterified with cis-5-norbornene-2,3-dicarboxylic anhydride. academie-sciences.frmdpi.com This reaction attaches the chiral pinanyl group to a polymerizable norbornene unit.

These newly synthesized chiral monomers can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP), often using a Grubbs catalyst. mdpi.com This method has been shown to produce high-molecular-weight polymers in high yields (up to 96%). mdpi.com The resulting polymers exhibit high thermal stability and good film-forming properties. mdpi.com The incorporation of the bulky, chiral pinanol moiety directly influences the physical properties of the polymer, such as its glass transition temperature, which can range from a rubbery to a glassy state. mdpi.com These materials represent an attractive platform for developing new technologies in enantioselective separation and analysis. academie-sciences.frmdpi.com

Table 2: Properties of Polymers Derived from Pinanol-Based Monomers

| Monomer Source | Polymerization Method | Polymer Yield | Molecular Weight (Mw) | Thermal Stability | Potential Application | Reference |

|---|---|---|---|---|---|---|

| Pinanol and cis-5-norbornene-2,3-dicarboxylic anhydride | Ring-Opening Metathesis Polymerization (ROMP) | Up to 96% | 1.9 × 10⁵ – 5.8 × 10⁵ g/mol | High | Enantioselective membranes, Chiral stationary phases | mdpi.com |

Ring-Opening Metathesis Polymerization (ROMP) and Resulting Polymer Properties

The incorporation of this compound into polymers can be effectively achieved through Ring-Opening Metathesis Polymerization (ROMP). This method allows for the synthesis of polymers with controlled structures and properties.

Researchers have successfully synthesized chiral monomers from cis-5-norbornene-2,3-dicarboxylic anhydride and alcohols derived from cyclic terpenes, including pinanol. nih.govresearchgate.net These monomers have demonstrated high reactivity in ROMP, leading to the formation of high-molecular-weight polymers in high yields (up to 96%). nih.govresearchgate.netmdpi.com The resulting polymers exhibit a range of molecular weights, typically between 1.9 × 10⁵ and 5.8 × 10⁵ (Mw). nih.govresearchgate.netmdpi.com

The properties of these pinanol-containing polymers have been extensively studied. They are characterized by high thermal stability and good film-forming capabilities. nih.govresearchgate.netmdpi.com The glass transition temperatures (Tg) of these polymers can vary significantly, from as low as -30 °C to as high as +139 °C, which means the polymers can exist in either a rubbery or glassy state depending on their specific composition. nih.govresearchgate.netmdpi.com This tunability in physical state opens up a wide range of potential applications.

The use of specific catalysts, such as fast-initiating dithiolate-chelated Ru catalysts, in ROMP allows for cis-selective polymerization. caltech.edu This control over the double bond geometry within the polymer backbone is crucial as it significantly influences the material's properties. caltech.edu For instance, cis-rich polynorbornene has been shown to have enhanced resistance to shear degradation compared to its trans-rich counterpart. caltech.edu

Table 1: Properties of ROMP Polymers Derived from Pinanol-Based Monomers

| Property | Value | Reference |

|---|---|---|

| Polymer Yield | Up to 96% | nih.govresearchgate.netmdpi.com |

| Molecular Weight (Mw) | 1.9 × 10⁵–5.8 × 10⁵ | nih.govresearchgate.netmdpi.com |

| Glass Transition Temperature (Tg) | -30 °C to +139 °C | nih.govresearchgate.netmdpi.com |

Applications in Enantioselective Separation (e.g., membranes, stationary phases)

The chiral nature of this compound makes polymers derived from it highly suitable for applications in enantioselective separations. Optically active polymers are of great interest for creating dense enantioselective membranes and chiral stationary phases for gas and liquid chromatography. nih.govresearchgate.netnih.gov

Polymers synthesized from pinanol-based norbornene monomers represent a promising platform for such applications. nih.govresearchgate.netmdpi.com Their good film-forming properties are particularly advantageous for the fabrication of separation membranes. nih.govresearchgate.netmdpi.com The ability to control the polymer's physical state, from rubbery to glassy, allows for the fine-tuning of membrane permeability and selectivity for specific enantiomeric pairs. nih.govresearchgate.netmdpi.com

In chromatography, these chiral polymers can be used as stationary phases to separate racemic mixtures. The inherent chirality of the pinanol units within the polymer matrix creates a chiral environment that interacts differently with the two enantiomers of a compound, leading to their separation. The high thermal stability of these polymers is also a significant advantage for their use in gas chromatography, which often operates at elevated temperatures. nih.govresearchgate.netmdpi.com

Precursor for Advanced Chemical Intermediates Beyond Commodity Products

Beyond its use in polymers, this compound is a valuable precursor for the synthesis of a variety of advanced chemical intermediates that are not considered commodity products. One of the most significant of these is linalool. researchgate.netcore.ac.ukmdpi.com

The thermal gas-phase isomerization of this compound yields linalool, an important acyclic allylic alcohol. researchgate.netmdpi.com This reaction is typically carried out at high temperatures, in the range of 350–600 °C. researchgate.netmdpi.com Linalool is a key intermediate in the production of vitamins A and E, as well as a wide range of fragrance compounds. researchgate.netmdpi.com The process can be highly selective, though side products can form through consecutive reactions. researchgate.net

Furthermore, cis-pinane, the precursor to this compound, can be transformed into other valuable intermediates. For example, reaction with hypochlorous acid (HOCl) produces chloro ketone substances. foreverest.net These can then be reacted with primary alcohols to yield alkoxy ketones with desirable floral and woody scents. foreverest.net By protecting the carbonyl group, ketal compounds with fresh, camphor-like, and minty aromas can be obtained, which can be further transformed into ketones with a cedarwood-like fragrance and allyl alcohols with sophisticated woody notes. foreverest.net

Analytical Methodologies for Research on Cis-2-pinanol and Its Transformations

Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment

The precise three-dimensional structure of cis-2-pinanol and its derivatives is critical for understanding their chemical behavior. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its transformation products. reading.ac.uk 1H and 13C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govmdpi.com For instance, in a study of a nitrite derivative of a related pinanol, 1H and 13C NMR were used to confirm the structure, with specific chemical shifts indicating the positions of various functional groups. amazonaws.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, helping to piece together the complex bicyclic structure of pinane-type molecules. reading.ac.uk These methods are also crucial in determining the stereochemistry of reaction products.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography offers unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. This technique has been instrumental in confirming the structures of various terpene derivatives. reading.ac.ukamazonaws.com For example, the structure of arteannuin B, a complex terpenoid, was determined using a combination of X-ray crystallography and NMR spectroscopy. reading.ac.uk While direct X-ray analysis of this compound itself may be less common due to its low melting point, the technique is invaluable for characterizing its solid derivatives.

Chromatographic Methods for Product Analysis and Kinetic Data Acquisition

Chromatographic techniques are vital for separating and identifying the components of complex mixtures that often result from the chemical transformations of this compound, such as pyrolysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound and its reaction products. mdpi.comnih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for identification. mdpi.com GC-MS is routinely used to analyze the product distribution from the pyrolysis of this compound, identifying major products like linalool and various side products. mdpi.comresearchgate.netnih.gov It is also employed to quantify the concentration of different compounds in a mixture, which is essential for determining reaction yields and selectivities. cannabissciencetech.comacs.org For example, in a study on the thermal rearrangement of this compound, GC-MS was used to identify the liquid-phase products. researchgate.net

Kinetic Studies: Chromatographic methods, particularly GC, are fundamental to acquiring kinetic data for reactions involving this compound. By analyzing samples at different reaction times, the concentration of reactants and products can be monitored, allowing for the determination of reaction rates and the development of kinetic models. mdpi.comresearchgate.netresearchgate.net For instance, the pyrolysis of cis- and trans-2-pinanol has been studied over a range of temperatures to determine the kinetic parameters of the rearrangement. acs.orgresearchgate.net These studies often involve a flow-type reactor where the reaction time can be precisely controlled, and the product mixture is analyzed by GC. mdpi.comdb-thueringen.de

A typical gas chromatogram of the pyrolysis products of this compound reveals the complexity of the reaction, showing the presence of the main product, linalool, as well as several other byproducts. nih.gov

Characterization of Derived Materials

When this compound is used as a monomer or a precursor for the synthesis of new materials, such as polymers, a different set of analytical techniques is required to characterize their properties. nih.govmdpi.com

Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of polymers derived from this compound. nih.govmdpi.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which the material starts to decompose. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and melting point (Tm). nih.govmdpi.commdpi-res.com In a study of chiral polymers derived from pinanol and other terpenes, TGA and DSC were used to show that the polymers had high thermal stability and glass transition temperatures ranging from -30 °C to +139 °C. nih.govmdpi.com

Wide-Angle X-ray Diffraction (WAXD): WAXD is used to investigate the degree of crystallinity in polymeric materials. The diffraction pattern can distinguish between amorphous (disordered) and crystalline (ordered) regions within the polymer. This information is crucial as the crystallinity of a polymer significantly influences its mechanical and physical properties. This technique was applied to study the structure of chiral polymers synthesized from monomers containing a pinanol fragment. nih.govmdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules and their assemblies. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. For polymers derived from the chiral molecule this compound, CD spectroscopy can provide information about the polymer's secondary structure and the conformation of the polymer chains in solution. nih.govmdpi.com The CD spectra of chiral polymers based on pinanol and other terpenes have been used to characterize their optical activity. nih.govmdpi.comresearchgate.net

The following table summarizes the key analytical techniques and their applications in the study of this compound and its derivatives.

| Analytical Technique | Application | Information Obtained |

| 2D NMR Spectroscopy | Structural and stereochemical assignment of this compound and its derivatives. reading.ac.uk | Connectivity between atoms, 3D structure, and stereochemistry. |

| X-ray Crystallography | Definitive structural elucidation of crystalline derivatives. | Absolute configuration and solid-state conformation. reading.ac.ukamazonaws.com |

| GC-MS | Product analysis from chemical transformations (e.g., pyrolysis). mdpi.comnih.gov | Identification and quantification of volatile products. cannabissciencetech.comacs.org |

| Gas Chromatography (GC) | Kinetic data acquisition for reactions. mdpi.comresearchgate.net | Reactant and product concentrations over time for rate determination. |

| Thermogravimetric Analysis (TGA) | Thermal stability of derived polymers. nih.govmdpi.com | Decomposition temperature. mdpi-res.com |

| Differential Scanning Calorimetry (DSC) | Phase transitions of derived polymers. nih.govmdpi.com | Glass transition and melting temperatures. mdpi-res.com |

| Wide-Angle X-ray Diffraction (WAXD) | Crystallinity of derived polymers. nih.govmdpi.com | Degree of order in the polymer structure. |

| Circular Dichroism (CD) Spectroscopy | Chiral properties of derived polymers. nih.govmdpi.comresearchgate.net | Information on polymer conformation and secondary structure. |

Future Directions and Emerging Research Avenues for Cis-2-pinanol Chemistry

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The catalytic hydrogenation of α-pinene to cis-2-pinanol is a pivotal industrial process. Future research is intensely focused on developing new catalytic systems that offer superior selectivity and efficiency, minimizing the formation of the trans-isomer and other byproducts.

One promising direction is the use of nanostructured catalysts. For instance, ruthenium nanoparticles immobilized on amphiphilic mesoporous silica (Ru/MF@MN) have demonstrated exceptional performance, achieving 99.9% conversion of α-pinene with 98.9% selectivity for cis-pinane under aqueous conditions. This highlights the potential of designing catalysts with precisely controlled architecture and surface properties.

Another area of active investigation involves the modification of traditional catalysts. Modified skeleton nickel catalysts, for example, have shown high cis-selectivity. The use of ionic liquids as catalyst modifiers is also gaining traction, with nickel catalysts coated with [C₂OHmim][BF₄] maintaining over 98% selectivity for cis-pinane after multiple reuse cycles. Further exploration into novel support materials and catalyst promoters is expected to yield even more robust and cost-effective systems.

The direct oxidation of pinane to this compound is another critical transformation. Current methods often involve the formation of pinane hydroperoxide as an intermediate, which is subsequently reduced. google.comwikipedia.org The development of catalysts that can facilitate the direct, one-step oxidation with high selectivity remains a significant challenge and a key research goal. google.com Transition metal complexes, such as those involving cobalt and manganese acetates, have been studied for the autoxidation of pinanes, but selectivity can be an issue at higher temperatures and conversions. acs.orgasau.ru Immobilizing these complexes on supports like modified activated carbon is being explored to improve performance. utl.pt

Table 1: Comparison of Catalytic Systems for cis-Pinane/cis-2-Pinanol Synthesis

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Ru/MF@MN | α-pinene | cis-Pinane | 99.9 | 98.9 | |

| Ni/DF3C with [C₂OHmim][BF₄] | α-pinene | cis-Pinane | 99 | >98 | |

| Co(OAc)₂/Mn(OAc)₂/NH₄Br | Pinanes | Pinanols | 17 | 71 (cis:trans 3:1) | acs.org |

| Cobalt (II) acetylacetonate | α-pinene | 2-Pinanol | 65.2 | 71.77 (trans/cis 15.94/55.83) | google.com |

Exploration of Unconventional Reaction Conditions for this compound Transformations

Moving beyond traditional batch reactors and thermal heating, researchers are exploring unconventional reaction conditions to enhance the efficiency, safety, and scalability of this compound transformations. These include microwave irradiation, sonochemistry, and flow chemistry.

Microwave-assisted organic synthesis (MAOS) offers the potential for rapid heating and shorter reaction times, which can lead to improved yields and reduced side product formation. The application of microwave technology to the synthesis of this compound or its derivatives could lead to significant process intensification.

Sonochemistry, the use of ultrasound to initiate or accelerate chemical reactions, provides another avenue for process enhancement. The acoustic cavitation generated by ultrasound can create localized hot spots with extreme temperatures and pressures, leading to unique chemical reactivity. Investigating the effect of sonication on the hydrogenation of α-pinene or the oxidation of pinane could reveal novel pathways with improved selectivity.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over batch processing, including better temperature control, enhanced safety, and easier scalability. The pyrolysis of this compound to produce linalool, a key fragrance ingredient, has been successfully demonstrated in a microreactor system. core.ac.uk This approach allows for precise control over the high temperatures required for the isomerization, minimizing decomposition of the desired product. core.ac.uk Further development of flow processes for the synthesis of this compound itself is a logical next step.

Integration of Machine Learning and AI in Predicting Pinanol Reactivity and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, and this compound chemistry is no exception. preprints.orgmdpi.com These computational tools can analyze vast datasets from past experiments to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. preprints.orgmdpi.com

For the synthesis of this compound, ML algorithms can be trained on data from various catalytic systems, reaction conditions, and substrate modifications to build predictive models for yield and selectivity. mdpi.com This data-driven approach can significantly reduce the number of experiments needed to identify optimal conditions, saving time and resources. mdpi.combasetwo.ai For instance, AI can be used to screen virtual libraries of potential catalysts or solvents to identify the most promising candidates for experimental validation. preprints.org

Furthermore, AI can aid in understanding complex reaction mechanisms. By analyzing kinetic data and computational chemistry results, ML models can help elucidate the factors that govern the stereoselectivity of this compound formation. core.ac.ukresearchgate.net This deeper understanding can, in turn, guide the rational design of more effective catalysts and processes. The development of automated synthesis platforms, guided by AI, could enable high-throughput screening of reaction conditions for this compound production with unprecedented efficiency. mdpi.com

Table 2: Potential Applications of AI in this compound Chemistry

| Application Area | AI/ML Technique | Potential Impact |

| Catalyst Design | Generative Models, Predictive Analytics | Design of novel catalysts with enhanced selectivity and activity. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Rapid identification of optimal reaction conditions (temperature, pressure, solvent). basetwo.ainih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Discovery of new and more efficient synthetic routes to this compound. mdpi.com |

| Mechanistic Studies | Kinetic Modeling, Quantum Chemistry Integration | Deeper understanding of reaction pathways and stereoselectivity. core.ac.ukresearchgate.net |

Development of Bio-Inspired Synthetic Routes and Biocatalytic Applications

Nature provides a rich blueprint for the development of sustainable and highly selective chemical transformations. Bio-inspired synthesis and biocatalysis are emerging as powerful tools in modern organic chemistry, and their application to this compound chemistry holds significant promise.

The use of whole-cell biocatalysts or isolated enzymes for the synthesis of pinanols is an area of active research. For example, certain microbial strains have been shown to metabolize α-pinene and its derivatives, producing hydroxylated compounds like this compound. The biotransformation of α-pinene oxide using Nocardia species can yield various pinanol derivatives. Harnessing these natural enzymatic pathways could lead to environmentally benign methods for producing this compound with high stereoselectivity. Designing biocatalytic cascades, where multiple enzymes work in concert, could enable the direct conversion of α-pinene to this compound in a single pot. researchgate.net

Bio-inspired catalysts, which mimic the structure and function of natural enzymes, offer another exciting avenue. These synthetic catalysts can combine the high selectivity of enzymes with the robustness and broader substrate scope of traditional chemical catalysts. The development of such catalysts for the stereoselective hydrogenation of α-pinene or the oxidation of pinane could represent a major breakthrough.

Expanding the Scope of Pinanol-Derived Chiral Auxiliaries and Organocatalysts

The chiral scaffold of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and organocatalysts, which are indispensable tools in asymmetric synthesis. frontiersin.org Future research will likely focus on expanding the library of pinanol-derived catalysts and applying them to a wider range of chemical transformations.

New chiral ligands derived from the pinane framework are continuously being developed. For example, chiral γ-hydroxyphosphine oxides have been synthesized from α-pinene. nih.gov Similarly, a variety of chiral aminodiols have been prepared from (-)-β-pinene and successfully used as catalysts in the asymmetric addition of diethylzinc to aldehydes. mdpi.com The synthesis of novel β-amino alcohols with the pinane skeleton has also been reported for their potential use as organocatalysts in aldol reactions. researchgate.net